molecular formula C7H7FN2S B188259 1-(4-Fluorophenyl)thiourea CAS No. 459-05-2

1-(4-Fluorophenyl)thiourea

Cat. No. B188259
CAS RN: 459-05-2
M. Wt: 170.21 g/mol
InChI Key: BRWKXKNZRVALNZ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)thiourea is a chemical compound with the molecular formula C7H7FN2S . In each molecule, the planes of the N2CS thiourea units are almost perpendicular to the corresponding fluorobenzene rings .


Synthesis Analysis

The synthesis of 1-(4-Fluorophenyl)thiourea involves the reaction of 4-fluorobenzoyl isothiocyanate produced in situ with isomeric fluoroanilines . The aromatic ring plane and the thiourea unit are twisted with a torsion angle C-C-N-C7 .


Molecular Structure Analysis

In the molecular structure of 1-(4-Fluorophenyl)thiourea, the aromatic ring plane and the thiourea unit are twisted with a torsion angle C—C—N—C7 of 44.6 (2)° . In the crystal, N—H⋯S and N—H⋯F intermolecular hydrogen bonds link the molecules into infinite sheets that are stacked along the c axis .


Chemical Reactions Analysis

1-(4-Fluorophenyl)thiourea has been used in the synthesis of various bioactive compounds. For instance, it has been used in the synthesis of new substituted N-Aryl-N′-benzoylthiourea compounds .


Physical And Chemical Properties Analysis

1-(4-Fluorophenyl)thiourea has a molecular weight of 170.21 g/mol . It has a topological polar surface area of 70.1 Ų . The compound has two hydrogen bond donors and two hydrogen bond acceptors .

Safety And Hazards

1-(4-Fluorophenyl)thiourea may form combustible dust concentrations in air . It is harmful if swallowed and is suspected of causing cancer and damaging the unborn child . It is recommended to avoid breathing its vapors, mist, or gas, and to use personal protective equipment when handling it .

properties

IUPAC Name

(4-fluorophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2S/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWKXKNZRVALNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351173
Record name 1-(4-Fluorophenyl)-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-2-thiourea

CAS RN

459-05-2
Record name N-(4-Fluorophenyl)thiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=459-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Fluorophenyl)-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluorophenylthiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
B Shakoor, F Asghar - Second iiScience International …, 2021 - spiedigitallibrary.org
Thiourea, an O and S containing compound, is an important reagent in organic synthesis, used as a source of sulphides, acts as a reactant in synthesis of many heterocyclic compounds…
Number of citations: 3 www.spiedigitallibrary.org
A Saeed, U Shaheen, U Flörke - Acta Crystallographica Section E …, 2010 - scripts.iucr.org
In the title compound, C7H7FN2S, the aromatic ring plane and the thiourea unit are twisted with a torsion angle C—C—N—C7 of 44.6 (2). In the crystal, N—H⋯S and N—H⋯F …
Number of citations: 1 scripts.iucr.org
Y Demir, C Türkeş, Öİ Küfrevioğlu… - Chemistry & …, 2023 - Wiley Online Library
Cancer is a serious problem affecting the health of all human societies. Chemotherapy refers to the use of drugs to kill cancer or the origin of cancer. In the past three decades, …
Number of citations: 4 onlinelibrary.wiley.com
MR Mannam, P Kumar, NR Chamarthi… - Phosphorus, Sulfur, and …, 2020 - Taylor & Francis
A new series of biologically active 3-[(2R*)-2-[(2S*)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]-urea/thiourea derivatives (1) have been designed and synthesized in four …
Number of citations: 4 www.tandfonline.com
J Dong, W Chang, Y Chen… - Advanced Synthesis & …, 2023 - Wiley Online Library
A series of 2,4‐dithiohydantoins were synthesized regiospecificlly from various phenacyl sulfoxides bearing 1‐methyl‐1H‐tetrazole and N‐substituted thioureas in moderate to excellent …
Number of citations: 2 onlinelibrary.wiley.com
AK Verma, A Bishnoi, S Fatma, H Parveen… - Drug …, 2018 - thieme-connect.com
A simple and highly efficient procedure for the synthesis of novel thiazol-2-amines, via Mannich reaction with secondary amines, is described. The newly synthesized derivatives 8(ae) …
Number of citations: 2 www.thieme-connect.com
RKE Costa, GA Brancaglion, MP Pinheiro… - Results in …, 2023 - Elsevier
Cancer cells rely on different mechanisms to maintain their dysregulated metabolism and high proliferation. Metabolic rewiring with an increased dependency on glutamine, the most …
Number of citations: 3 www.sciencedirect.com
AR Jalilian, M Bineshmarvasti - Journal of radioanalytical and …, 2005 - akjournals.com
The synthesis of the seven 99m Tc-labeled nitrophenol radiosensitizers (N 2 OS chelates) was undertaken for evaluation of their biostability in vitro as possible hypoxia tumor imaging …
Number of citations: 3 akjournals.com
M Garberová, I Potočňák, M Tvrdoňová, M Majirská… - Molecules, 2023 - mdpi.com
Derivatives combining acridine, pyrrole, and thiazolidine rings have emerged as promising candidates in the field of antitumor drug discovery. This paper aims to highlight the …
Number of citations: 7 www.mdpi.com
H Zhou, S Wu, S Zhai, A Liu, Y Sun, R Li… - Journal of Medicinal …, 2008 - ACS Publications
Ten cytoselective compounds have been identified from 372 thiazolidinone analogues by applying iterative library approaches. These compounds selectively killed both non-small cell …
Number of citations: 241 pubs.acs.org

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